molecular formula C12H20N2O2S B4588449 N-[2-(dimethylamino)ethyl]-1-(4-methylphenyl)methanesulfonamide

N-[2-(dimethylamino)ethyl]-1-(4-methylphenyl)methanesulfonamide

Cat. No.: B4588449
M. Wt: 256.37 g/mol
InChI Key: OUHULLYHOOJWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-1-(4-methylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C12H20N2O2S and its molecular weight is 256.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.12454906 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antineoplastic Activity

Research has shown that derivatives such as 2-chloroethyl (methylsulfonyl)methanesulfonate exhibit significant antineoplastic activity against P388 leukemia in vivo, suggesting potential in cancer treatment. These studies highlight the compound's utility in developing new therapeutic agents for leukemia (Shealy et al., 1984).

Microbial Metabolism

Methanesulfonic acid, closely related to the compound , plays a key role in the biogeochemical cycling of sulfur. It serves as a carbon and energy substrate for growth in specialized methylotrophs, indicating the compound's importance in environmental microbiology and potential in biotechnological applications (Kelly & Murrell, 1999).

Drug Metabolism Studies

N-[2-(dimethylamino)ethyl]-1-(4-methylphenyl)methanesulfonamide and related compounds have been used in drug metabolism studies, such as the production of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators. This research aids in the development of drugs by understanding their metabolic pathways and creating standards for clinical investigations (Zmijewski et al., 2006).

Analytical Chemistry Applications

The compound has been used in the development of new analytical methods for determining alkylating agents, showcasing its role in improving analytical techniques for pharmaceutical and chemical research. These methods are crucial for ensuring the safety and efficacy of pharmaceutical substances (Lee et al., 2003).

Fluorescent Molecular Probes

Derivatives of this compound have been investigated for their potential as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, useful in developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-11-4-6-12(7-5-11)10-17(15,16)13-8-9-14(2)3/h4-7,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHULLYHOOJWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.